S–S Bond Length: FSSF Exhibits an Exceptionally Long Disulfide Bond vs. Its Isomer SSF₂
Gas-phase electron diffraction combined with microwave rotational constants yielded the experimentally determined S–S bond length in FSSF as r(SS) = 1.890(2) Å, compared to r(SS) = 1.856(2) Å for thiothionyl fluoride (SSF₂) [1]. This 0.034 Å elongation in FSSF represents a statistically significant difference exceeding the 3σ uncertainties. The longer S–S bond in FSSF is accompanied by a substantial (p-p)π component and an unusually small S–S force constant of 3.7 mdyn/Å despite the short absolute bond length, indicating a unique electronic structure distinct from the S=S double bond character in SSF₂ [1].
| Evidence Dimension | S–S bond length (experimental, gas-phase electron diffraction) |
|---|---|
| Target Compound Data | r(SS) = 1.890(2) Å |
| Comparator Or Baseline | Thiothionyl fluoride (SSF₂): r(SS) = 1.856(2) Å |
| Quantified Difference | Δ = +0.034 Å (FSSF longer by ~1.8%) |
| Conditions | Gas-phase electron diffraction; rav parameters with 3σ uncertainties; combined with microwave rotational constants |
Why This Matters
The elongated S–S bond with partial π character confers distinct reactivity at the disulfide bridge—specifically, preferential homolytic or heterolytic S–S cleavage pathways that are not accessible with the shorter, stronger S–S bond of SSF₂ or the S–Cl bonds of S₂Cl₂, directly impacting procurement decisions for disulfide-targeted synthetic chemistry.
- [1] Marsden, C.J.; Bartell, L.S.; et al. The geometric structures of the disulphur difluoride isomers: an experimental and ab initio study. J. Mol. Struct. 1989, 193, 233–245. DOI: 10.1016/0022-2860(89)80136-X. View Source
